molecular formula C6H7NO2S B186581 Methyl 2-aminothiophene-3-carboxylate CAS No. 4651-81-4

Methyl 2-aminothiophene-3-carboxylate

Cat. No. B186581
CAS RN: 4651-81-4
M. Wt: 157.19 g/mol
InChI Key: DGGJQLCAYQCPDD-UHFFFAOYSA-N
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Description

Methyl 2-aminothiophene-3-carboxylate is a thiophenecarboxylic acid . It is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .


Synthesis Analysis

Methyl- and ethyl-2-amino thiophene-3-carboxylate derivatives were synthesized by a simple one-pot condensation reaction of the ketone, elemental sulfur, and methyl- or ethylcyanoacetate in the presence of morpholine as a catalyst . Another synthesis method involves the Chan-Lam cross-coupling of methyl 2-aminothiophene-3-carboxylate with both arylboronic acids and potassium aryltrifluoroborate salts .


Molecular Structure Analysis

Single crystal X-ray diffraction analysis reveals that Methyl 2-aminothiophene-3-carboxylate crystallizes in the monoclinic crystal system P21/c space group .


Chemical Reactions Analysis

The compound is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .


Physical And Chemical Properties Analysis

The molecular weight of Methyl 2-aminothiophene-3-carboxylate is 157.19 g/mol . It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability .

Scientific Research Applications

  • Synthesis of N-Arylated Compounds : Methyl 2-aminothiophene-3-carboxylate can be used in the Chan-Lam cross-coupling process to synthesize N-arylated compounds, accommodating a broad range of functional groups (Rizwan et al., 2015).

  • Crystal Structure Analysis : It serves as a key intermediate in organic synthesis, medicine, dyes, and pesticides. Crystallographic studies reveal its ability to form diverse inter- and intra-molecular interactions, crucial for designing targeted molecules (Tao et al., 2020).

  • Eco-Friendly Synthesis Methods : Methyl 2-aminothiophene-3-carboxylate is used in eco-friendly phase transfer catalysis techniques for synthesizing 3-amino-4-arylthiophene-2-carboxylates, important in constructing synthetically valuable compounds (Shah, 2011).

  • Production of Heterocyclic Compounds : It is utilized in reactions with hydrazonoyl chlorides to produce N-arylamidrazones, leading to thieno-1,3,4-triazepin-5-ones, highlighting its versatility in heterocyclic chemistry (Sabri et al., 2006).

  • Generation of Imines : Methyl 2-aminothiophene-3-carboxylate reacts with cycloalkanones to form 2-carbamoyl-3-cycloalkylidenaminothiophenes, demonstrating its utility in producing imines with potential pharmaceutical applications (Klemm et al., 1995).

  • Nucleophilic Substitution Reactions : It is involved in nucleophilic substitution reactions with 1,2,4-triazine-5-carbonitriles, resulting in methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, useful in developing new compounds (Krinochkin et al., 2021).

  • Study of Toxicological Profiles : Methyl 2-aminothiophene-3-carboxylate is examined for its genotoxic and carcinogenic potentials using in vitro and in silico methodologies, providing insights into its safety profile in pharmaceutical applications (Lepailleur et al., 2014).

  • Antimicrobial Activity : It forms a significant class of drugs with antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. Novel derivatives have been synthesized and evaluated for their antibacterial activity (Prasad et al., 2017).

Safety And Hazards

Methyl 2-aminothiophene-3-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection and should be used only in a well-ventilated area .

Future Directions

The compound is a significantly important intermediate in pharmaceutical products and agrochemical products . It is also a key starting material in agrochemical products, providing herbicidal protection . Therefore, future research could focus on its potential applications in these areas.

properties

IUPAC Name

methyl 2-aminothiophene-3-carboxylate
Source PubChem
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InChI

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGJQLCAYQCPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196863
Record name Methyl 2-amino-3-thenoate
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Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 2-aminothiophene-3-carboxylate

CAS RN

4651-81-4
Record name Methyl 2-amino-3-thiophenecarboxylate
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Synthesis routes and methods

Procedure details

A mixture of methyl cyanoacetate (3.25 g, 32.3 mmol), 1,4dithiane-2,5diol (5 g, 32.8 mmol), triethylamine (1 mL, 7.71 mmol) in EtOH (50 mL) is stirred at 40° C. for 1 h. The cooled solution is eluted through a silica plug with CH2Cl2 . The filtrate is stripped to dryness to give crude methyl 2-aminothiophene-3-carboxylate which is carried on to the next reaction. 1H NMR (DMSO) δ 7.26 (1H, s), 6.82 (1H, d, J=5.8 Hz), 6.28 (1H, d, J=5.8 Hz), 3.69 (3H, s)
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
S Alley, JF Gallagher, PTM Kenny… - … Section E: Structure …, 2005 - scripts.iucr.org
… The title compound, [Fe(C 5 H 5 )(C 12 H 10 NO 3 S)], was synthesized from ferrocenecarboxylic acid and methyl 2-aminothiophene-3-carboxylate in modest yield. The substituted ring …
Number of citations: 1 scripts.iucr.org
J Thomas, A Jejcic, P Vervaeke, R Romagnoli… - …, 2014 - Wiley Online Library
… between benzene and thiophene motivated us to replace the methyl salicylate group in the potent anticancer agent SDZ LAP 9779 (7) by a methyl 2-aminothiophene-3-carboxylate …
K Rizwan, I Karakaya, D Heitz, M Zubair, N Rasool… - Tetrahedron letters, 2015 - Elsevier
… A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate … by cross-coupling of methyl 2-aminothiophene-3-carboxylate with both arylboronic acids and …
Number of citations: 17 www.sciencedirect.com
C Chen, CY Sun, S Xu, YB Tu, PW Zheng… - Advanced Materials …, 2014 - Trans Tech Publ
… Compound 1 was synthesized from methyl 2-aminothiophene-3-carboxylate 2 through five steps. The commercially available methyl 2-aminothiophene-3-carboxylate 2 was condensed …
Number of citations: 0 www.scientific.net
H Lei, M Wang, J Han, Z Lan - 2016 7th International Conference …, 2017 - atlantis-press.com
… The compound (4) was synthesized from the commercially available methyl 2aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, …
Number of citations: 1 www.atlantis-press.com
SB Baravkar, MA Wagh, LU Nawale… - …, 2019 - Wiley Online Library
… The synthesis of these 2-amino-thiophene-proline-conjugates was carried out via solution phase peptide coupling reactions using methyl-2-aminothiophene-3-carboxylate 8 as an …
V Vikram, SR Penumutchu, R Vankayala… - Journal of Chemical …, 2020 - Springer
… To the stirred solution of methyl 2-aminothiophene-3-carboxylate (0.5 g, 3.2 mmol) in 1,4-Dioxane (5 mL) at below 0 C, triphosgene (0.33 g, 1.1 mmol) was added in batch-wise at below …
Number of citations: 3 link.springer.com
H Leinonen, M Lajunen - Journal of Nanoparticle Research, 2012 - Springer
… For example, the IR spectrum of the product 8a from the room temperature reaction of methyl-2-aminothiophene-3-carboxylate (4) with SWCNTs showed a peak at 1,107 cm −1 , which …
Number of citations: 10 link.springer.com
V Prabhakar, KS Babu, LK Ravindranath… - Indian J. Adv. Chem …, 2017 - ijacskros.com
… In the present work, the starting thieno[2,3-d] pyrimidine-2,4-diol(2) was prepared from methyl 2-aminothiophene-3-carboxylate (1) and urea according to the reported procedure [39]. …
Number of citations: 13 www.ijacskros.com
B Wilding, S Faschauner, N Klempier - Tetrahedron letters, 2015 - Elsevier
… overall yields of the first two steps we decided to pursue a condensation reaction starting from the commercially available thiophene precursor methyl 2-aminothiophene-3-carboxylate (…
Number of citations: 15 www.sciencedirect.com

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